"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" chemical properties
"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Introduction: A Multifaceted Building Block
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, also known by synonyms such as o-2-Imidazolin-2-yl-phenol and 2-(2-Hydroxyphenyl)-2-imidazoline, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science.[1][2] Its structure, which uniquely combines a phenolic moiety with a dihydroimidazole (imidazoline) ring, imparts a versatile set of chemical properties.[3] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, focusing on its synthesis, characterization, reactivity, and applications, with an emphasis on the causal relationships that govern its behavior in experimental settings.
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical is a thorough understanding of its basic properties. The presence of a hydrophilic phenolic group and a basic imidazoline ring within the same molecule suggests solubility in polar organic solvents and dictates its acid-base chemistry.[3]
| Property | Value | Source(s) |
| CAS Number | 1565-39-5 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1][4] |
| Molecular Weight | 162.19 g/mol | [1][2] |
| Appearance | Typically a solid at room temperature | [3] |
| SMILES | Oc1ccccc1C2=NCCN2 | [2] |
| InChI Key | CSFVISOIQMHABM-UHFFFAOYSA-N | [5] |
Synthesis and Purification: A Practical Workflow
The construction of the imidazoline ring is a cornerstone of this molecule's synthesis. A prevalent and efficient method involves the cyclocondensation reaction between a suitable starting material derived from salicylic acid (2-hydroxybenzoic acid) and ethylenediamine.
Conceptual Synthesis Workflow
The following diagram outlines the logical flow from starting materials to a fully characterized, high-purity product. This workflow is designed to be self-validating, with clear checkpoints for quality control.
Caption: General workflow for synthesis and validation.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example based on established methods for imidazoline synthesis.[6][7]
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting nitrile (e.g., 2-hydroxybenzonitrile) and an anhydrous solvent such as toluene. The choice of an anhydrous solvent is critical to prevent hydrolysis of the reagents and intermediates.
-
Reagent Addition: While stirring, slowly add a solution of ethylenediamine and trimethylaluminum in toluene. Trimethylaluminum serves as a powerful Lewis acid to activate the nitrile group towards nucleophilic attack by the diamine, facilitating the reaction under milder conditions than direct thermal methods.[6]
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from ethanol, to yield the final product as a crystalline solid.[8] The efficacy of this step is validated by obtaining a sharp melting point.
Structural Elucidation: The Spectroscopic Profile
Confirming the molecular structure is a non-negotiable step. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the synthesized molecule.
Analytical Characterization Workflow
Caption: Workflow for structural verification.
Expected Spectroscopic Data
The following table summarizes the key signals anticipated for 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol.
| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Phenolic Proton (O-H) | > 9.0 ppm (broad singlet) | Acidic proton, often exchanges, leading to broadening. |
| Aromatic Protons (Ar-H) | 6.8 - 7.5 ppm (multiplet) | Protons on the benzene ring, splitting pattern depends on substitution. | |
| Imidazoline Protons (-CH₂-CH₂-) | 3.0 - 4.0 ppm (singlet or multiplet) | Methylene groups of the imidazoline ring. | |
| Amine Proton (N-H) | Variable, often broad | Exchangeable proton on the imidazoline ring. | |
| ¹³C NMR | Imidazoline Carbon (C=N) | 160 - 170 ppm | Quaternary carbon double-bonded to nitrogen. |
| Aromatic Carbons (Ar-C) | 115 - 160 ppm | Carbons of the phenolic ring. | |
| Imidazoline Carbons (-CH₂-CH₂-) | 40 - 55 ppm | Methylene carbons of the imidazoline ring. | |
| FTIR | O-H Stretch (Phenol) | 3200 - 3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded hydroxyl group. |
| N-H Stretch | 3100 - 3500 cm⁻¹ (medium) | Stretching vibration of the amine in the imidazoline ring. | |
| C=N Stretch (Imidazoline) | 1600 - 1650 cm⁻¹ (strong) | Key indicator of the imidazoline ring structure. | |
| Mass Spec | Molecular Ion (M+) | m/z = 162.08 | Corresponds to the molecular weight of C₉H₁₀N₂O.[5] |
Chemical Reactivity and Stability
The molecule's reactivity is governed by its two primary functional domains: the phenol and the imidazoline ring.
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Phenolic Hydroxyl Group: This group activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) at the ortho and para positions relative to the hydroxyl group.[9] The phenolic proton is acidic and can be deprotonated by bases. The resulting phenoxide is a potent nucleophile. The phenol moiety may also exhibit antioxidant properties by donating its hydrogen atom to quench free radicals.[3]
-
Imidazoline Ring: The C=N double bond can be susceptible to reduction. The nitrogen atoms are basic and can be protonated or act as nucleophiles. This basicity is a key factor in its biological activity and its use as a ligand in coordination chemistry.
-
Stability and Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[11] Decomposition under thermal stress may produce carbon and nitrogen oxides.[11]
Applications in Research and Drug Development
The structural motifs within 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol make it a "privileged scaffold" in medicinal chemistry. Imidazoline derivatives are known to interact with various biological targets.
-
Adrenergic and Imidazoline Receptors: The 2-arylimidazoline scaffold is a well-known pharmacophore that interacts with α-adrenergic and imidazoline receptors.[6][7] This has led to the development of derivatives with potential antihypertensive properties.[7]
-
Antidepressant Research: Certain 2-substituted dihydroimidazole derivatives have been identified as having a unique combination of α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory (SSRI) activities, indicating potential as novel antidepressants.[6]
-
Versatile Reactant: Beyond direct biological applications, it serves as a versatile starting material for synthesizing more complex heterocyclic systems and ligands for metal complexes.[1][12]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. Based on available safety data sheets (SDS), the compound presents the following hazards:
-
Hazards:
-
Precautionary Measures:
-
Prevention: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. Wash hands and skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[10][13]
-
Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. If inhaled, remove person to fresh air and keep comfortable for breathing.[11][13]
-
Storage: Store locked up in a well-ventilated place with the container tightly closed.[13]
-
Always consult the most current Safety Data Sheet from your supplier before handling this compound.
References
-
Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl). The Pharma Innovation Journal. [Link]
-
GHS 11 (Rev.11) SDS for 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. XiXisys. [Link]
-
Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. Semantic Scholar. [Link]
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]
-
Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances. [Link]
-
Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. PubMed Central. [Link]
-
2-(4,5-dihydro-1h-imidazol-2-yl)phenol. PubChemLite. [Link]
-
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (97%). Amerigo Scientific. [Link]
-
Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Derivatives. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. [Link]
-
3-{amino}phenol; acetic acid. PubChem. [Link]
-
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). PubChem. [Link]
-
Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. ResearchGate. [Link]
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
-
2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol as Efficient Chemosensor for On–Off Fluorescence System: Catalytic Synthesis and NMR Spectral Studies. ResearchGate. [Link]
-
Reactions of Phenols. OpenStax. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry. [Link]
-
Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole. Preprints.org. [Link]
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. PubMed Central. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. CAS 1565-39-5: 2-(4 5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENOL [cymitquimica.com]
- 4. 2-(4,5-dihydro-1H-imidazol-2-yl)phenol; [abichem.com]
- 5. PubChemLite - 2-(4,5-dihydro-1h-imidazol-2-yl)phenol (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1565-39-5 Name: 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol [xixisys.com]
